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Compound of Interest

Compound Name: 2-Butyl-1-dodecanol

Cat. No.: B15184258

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Butyl-
1-dodecanol. Due to the limited availability of direct experimental data for this specific
compound, this guide presents predicted data and analogous data from structurally similar
long-chain alcohols. The information herein is intended to serve as a valuable resource for
researchers and professionals involved in the characterization and development of related

chemical entities.

Chemical Structure and Properties

2-Butyl-1-dodecanol is a branched-chain primary alcohol, specifically a Guerbet alcohol.
These types of alcohols are known for their unique physical and chemical properties, including
low volatility, excellent thermal stability, and liquid state over a wide range of temperatures.

Table 1: General Properties of 2-Butyl-1-dodecanol
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Property Value

Molecular Formula C16H340

Molecular Weight 242.45 g/mol
IUPAC Name 2-Butyl-1-dodecanol
CAS Number 5333-48-2
Structure

Spectroscopic Data

The following sections detail the expected spectroscopic data for 2-Butyl-1-dodecanol based
on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Table 2: Predicted 'H NMR Spectral Data for 2-Butyl-1-dodecanol

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~3.5 d 2H -CH2-OH
~1.5 m 1H -CH(CH20H)-
-(CH2)n- (in both
~1.2-1.4 m 22H )
chains)
-CHs (terminal
~0.9 t 6H

methyls)

Table 3: Predicted 13C NMR Spectral Data for 2-Butyl-1-dodecanol
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Chemical Shift (ppm) Assighment
~65 -CH2-OH
~40 -CH(CH20H)-
-(CH2)n- (carbons adjacent to branch and
~32-34 _
terminal ends)
~22-30 -(CH2)n- (bulk methylene carbons)
~14 -CHs (terminal methyls)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-Butyl-1-
dodecanol, the key absorption bands are characteristic of a primary alcohol.

Table 4: Expected Infrared (IR) Absorption Bands for 2-Butyl-1-dodecanol

Wavenumber (cm~?) Intensity Assignment

O-H stretch (hydrogen-
3200-3500 Strong, Broad

bonded)
2850-2960 Strong C-H stretch (aliphatic)

) C-H bend (methylene and

1450-1470 Medium

methyl)
1050-1070 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification. The fragmentation of long-chain alcohols is
characterized by alpha-cleavage and dehydration.

Table 5: Expected Key Mass Spectrometry Fragments for 2-Butyl-1-dodecanol
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miz Interpretation

242 [M]* (Molecular lon)

224 [M-H20]* (Loss of water)

185 [M-C4Ho]* (Alpha-cleavage, loss of butyl radical)

143 [M-C7H1s]* (Alpha-cleavage, loss of heptyl
radical)

31 [CH20H]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
long-chain alcohol like 2-Butyl-1-dodecanol.

NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 10-20 mg of 2-Butyl-1-dodecanol in about 0.7 mL of a deuterated
solvent (e.g., CDCIs).

o Transfer the solution to a 5 mm NMR tube.

H NMR Acquisition:

¢ Instrument: 300-500 MHz NMR Spectrometer.
e Parameters:

Number of scans: 16-32

[¢]

[¢]

Relaxation delay: 1-2 seconds

o

Pulse width: 30-45 degrees

o

Spectral width: -2 to 12 ppm
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o Reference: Tetramethylsilane (TMS) at O ppm.
13C NMR Acquisition:
e Instrument: 75-125 MHz NMR Spectrometer.

e Parameters:

[e]

Number of scans: 1024 or more (due to the low natural abundance of 13C)

o

Relaxation delay: 2-5 seconds

[¢]

Pulse width: 30-45 degrees

[¢]

Spectral width: 0 to 220 ppm

[e]

Proton decoupling: Broadband decoupling.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

» Place one to two drops of neat 2-Butyl-1-dodecanol onto the surface of a salt plate (e.g.,
NaCl or KBr).

o Carefully place a second salt plate on top to create a thin liquid film.
Data Acquisition:
e Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
o Parameters:
o Scan range: 4000-400 cm™?
o Number of scans: 16-32

o Resolution: 4 cm—!

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b15184258?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15184258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o A background spectrum of the clean, empty salt plates should be acquired and subtracted
from the sample spectrum.

Mass Spectrometry

Sample Preparation (Electron lonization - El):

e Dissolve a small amount of 2-Butyl-1-dodecanol in a volatile organic solvent (e.g., methanol
or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS):
¢ Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
e Gas Chromatography (GC) Conditions:

o Injector temperature: 250 °C

o Column: A suitable capillary column (e.g., DB-5ms).

o Oven temperature program: Start at a low temperature (e.g., 50 °C), then ramp up to a
high temperature (e.g., 300 °C) to ensure elution.

o Carrier gas: Helium.

e Mass Spectrometry (MS) Conditions:
o lonization mode: Electron lonization (El) at 70 eV.
o Mass range: 40-500 amu.

o lon source temperature: 230 °C.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
sample like 2-Butyl-1-dodecanol.
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Butyl-1-dodecanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15184258#spectroscopic-data-of-2-butyl-1-
dodecanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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